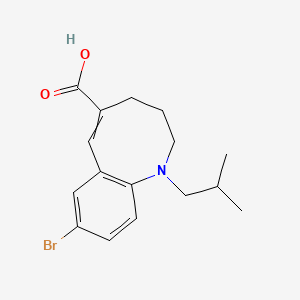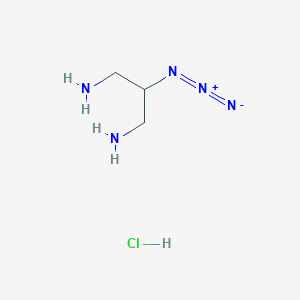
2-Azidopropane-1,3-diamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidopropane-1,3-diamine 2HCl is a chemical compound with the molecular formula C3H11Cl2N5 and a molecular weight of 188.06 g/mol . It is a diamine derivative featuring an azide group, which makes it a valuable intermediate in organic synthesis and click chemistry . The compound is typically stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidopropane-1,3-diamine 2HCl involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 1,3-diaminopropane with sodium azide under controlled conditions to introduce the azide group . The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Azidopropane-1,3-diamine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Hydrogen gas or lithium aluminum hydride in an inert atmosphere.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Oxides: Produced through oxidation reactions.
Scientific Research Applications
2-Azidopropane-1,3-diamine 2HCl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azidopropane-1,3-diamine 2HCl primarily involves its azide group, which can participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various molecules . This property is exploited in drug delivery systems and bioconjugation techniques to target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: Lacks the azide group, making it less versatile in click chemistry.
2-Azidoethanol: Contains an azide group but differs in its functional groups and applications.
6-Azidohexanoic acid: Another azide-containing compound with different chain length and properties.
Uniqueness
2-Azidopropane-1,3-diamine 2HCl is unique due to its combination of azide and diamine functionalities, making it highly valuable in synthetic chemistry and bioconjugation . Its ability to undergo click chemistry reactions with high efficiency sets it apart from other similar compounds .
Properties
IUPAC Name |
2-azidopropane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.ClH/c4-1-3(2-5)7-8-6;/h3H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVCDVDQGUFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
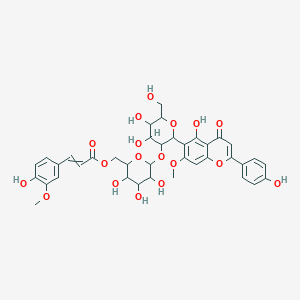
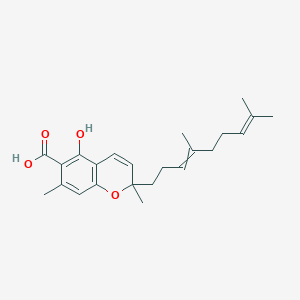
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8249659.png)

![Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8249665.png)
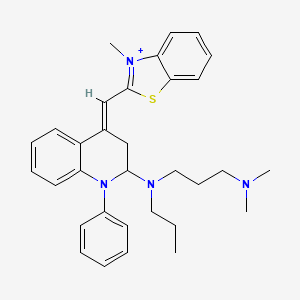
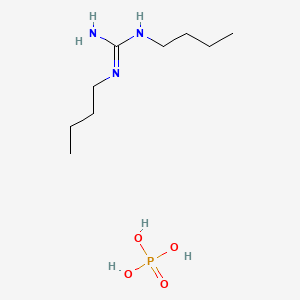
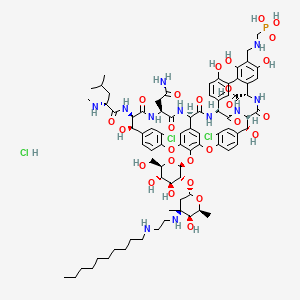
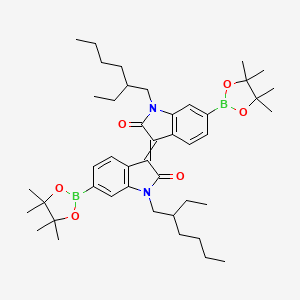
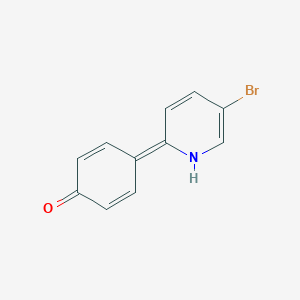
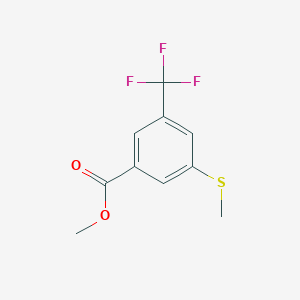
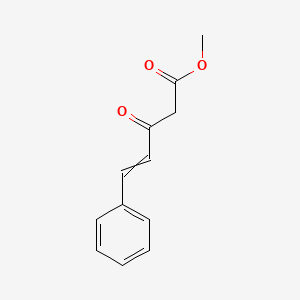
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester](/img/structure/B8249748.png)
